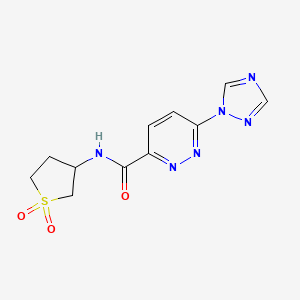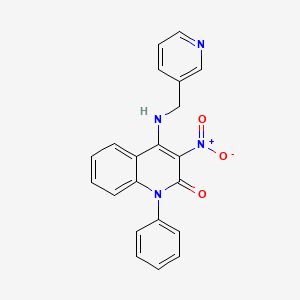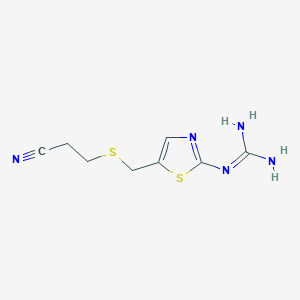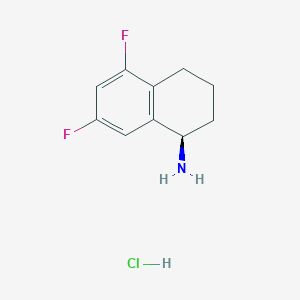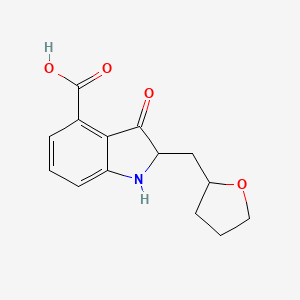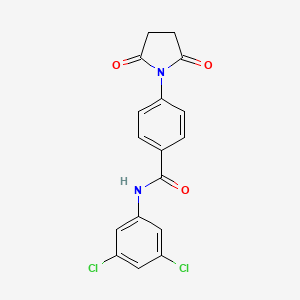
N-(3,5-dichlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as DCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPB is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Studies
- Molecular Interactions with CB1 Cannabinoid Receptor : A study conducted by Shim et al. (2002) investigated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research highlights the potential of such compounds in understanding receptor-ligand interactions, particularly for cannabinoid receptors (Shim et al., 2002).
Biological Activities
- Antipathogenic Activity : Research by Limban et al. (2011) focused on the synthesis and antipathogenic activity of thiourea derivatives, including those with a 3,5-dichlorophenyl substituent. These findings could be relevant for understanding the antipathogenic potential of compounds like N-(3,5-dichlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Limban et al., 2011).
Enhancement of Monoclonal Antibody Production
- Improving Monoclonal Antibody Production : A study by Aki et al. (2021) discovered that a compound with a similar structure, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, could enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This could suggest the utility of this compound in similar biotechnological applications (Aki et al., 2021).
Structural and Conformational Studies
- Conformational Analysis : Gowda et al. (2008) analyzed the conformation of the H—N—C=O unit in compounds like N-(3,5-dichlorophenyl)benzamide. Understanding the molecular structure of such compounds can be crucial for their application in drug design and molecular modeling (Gowda et al., 2008).
Development of Novel Antineoplastic Agents
- Antineoplastic Properties : Zhang et al. (2011) studied the metabolism and disposition of a novel antineoplastic agent, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), which shares structural similarities with this compound. This research underscores the potential of such compounds in developing new cancer treatments (Zhang et al., 2011).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-7-12(19)9-13(8-11)20-17(24)10-1-3-14(4-2-10)21-15(22)5-6-16(21)23/h1-4,7-9H,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDRJZKFAGOHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)
![N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt](/img/structure/B2801667.png)
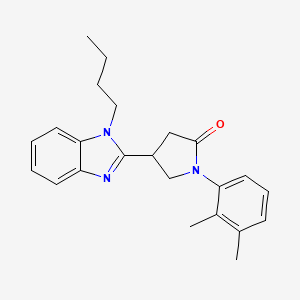
![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
